4-methyl-N',N'-diphenylbenzohydrazide
Description
4-Methyl-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with a methyl group at the 4-position and two phenyl groups attached to the hydrazide nitrogen atoms. These compounds typically exhibit planar or near-planar geometries, with substituents influencing their electronic and steric profiles .
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-N',N'-diphenylbenzohydrazide |
InChI |
InChI=1S/C20H18N2O/c1-16-12-14-17(15-13-16)20(23)21-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,23) |
InChI Key |
RHGGNZOUBMLXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-methyl-N’,N’-diphenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine and amine derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
4-methyl-N’,N’-diphenylbenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Sulfonohydrazides vs. Benzohydrazides: Sulfonohydrazides (e.g., compounds in ) feature a sulfonyl group (SO₂), enhancing thermal stability and hydrogen-bonding capacity, whereas benzohydrazides (e.g., ) prioritize carbonyl (C=O) groups, influencing tautomerism and reactivity .
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity, facilitating nucleophilic additions, while methoxy groups (e.g., ) enhance solubility in polar solvents.
Spectroscopic and Crystallographic Data
- IR Spectroscopy: Benzohydrazides show C=O stretches at ~1660–1680 cm⁻¹, while sulfonohydrazides exhibit S=O stretches at ~1150–1350 cm⁻¹ .
- NMR : Aromatic protons in 4-methyl-substituted derivatives resonate at δ 7.2–8.1 ppm, with hydrazide NH signals at δ 8.5–10.0 ppm .
- X-ray Crystallography: The non-planar geometry of 4-methyl-N′-(2-oxoindolin-3-ylidene)benzenesulfonohydrazide reveals a tetrahedral sulfur environment and intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal lattice .
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